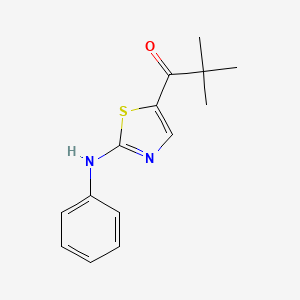

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is a synthetic organic compound with a chemical formula of C10H13NOS. It is a colorless, crystalline solid that has a melting point of 109-110 °C and is soluble in both water and alcohol. This compound has a wide range of applications in the fields of medicinal chemistry and drug discovery. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is a compound involved in the synthesis of heterocyclic compounds, which are of significant interest in the development of pharmaceuticals and materials science. For example, the synthesis of azoles from 3-[(3-hydrazino-3-oxopropyl)anilino]- and 3-[(3-hydrazino-3-oxopropyl)-4-methylanilino]propane hydrazides demonstrates the utility of related compounds in generating pharmacologically relevant structures through condensation reactions with various reagents such as 2,4-pentanedione, phenyl isocyanate, or phenyl isothiocyanate (I. Tumosienė & Z. I. Beresnevicius, 2007).

Biological Activity

The study of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors showcases the biological activities of similar compounds. Through virtual screening and subsequent synthetic chemistry, a series of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors were developed. These inhibitors display potent activity against cyclin-dependent kinase-2 (CDK2), a key regulator of cell cycle progression, highlighting the potential for similar compounds in cancer therapy (Shudong Wang et al., 2004).

Catalysis

The compound's analogs have also found applications in catalysis, exemplified by the Mn(i)-complex catalyzed transfer hydrogenation of ketones and imines. A Mn(i) complex bearing a ligand similar in structural motif to 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone demonstrated high reactivity in transfer hydrogenation reactions. This indicates the potential for such compounds in facilitating chemoselective reduction processes, which are critical in organic synthesis and industrial chemistry (Kasturi Ganguli et al., 2019).

Material Science

In material science, derivatives of related compounds have been utilized in the development of new materials. For instance, chalcone-analogue dyes emitting in the near-infrared (NIR) region were synthesized from compounds featuring a benzothiazole moiety, demonstrating the influence of donor−acceptor substitution and cation complexation on their spectroscopic properties. This research underlines the importance of such compounds in creating novel materials for optoelectronic applications (K. Rurack et al., 2000).

Propiedades

IUPAC Name |

1-(2-anilino-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-14(2,3)12(17)11-9-15-13(18-11)16-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWLSLOVMJAJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CN=C(S1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2756651.png)

![N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2756652.png)

![(2S)-N-{1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2756654.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2756657.png)